molecular formula C5H6BrN3 B3045542 5-Bromo-4,6-dimethyl-1,2,3-triazine CAS No. 109520-03-8

5-Bromo-4,6-dimethyl-1,2,3-triazine

Cat. No.: B3045542
CAS No.: 109520-03-8
M. Wt: 188.03 g/mol
InChI Key: VEZFVJJPDSCEJH-UHFFFAOYSA-N
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Description

Significance of Triazine Heterocycles in Synthetic Organic Chemistry

Triazines are six-membered heterocyclic rings containing three nitrogen atoms, and they exist in three isomeric forms: 1,2,3-triazine (B1214393), 1,2,4-triazine (B1199460), and 1,3,5-triazine. nih.govwikipedia.orgslideshare.net These scaffolds are of significant interest in synthetic organic chemistry due to their versatile reactivity and their presence as a core structural component in a wide range of biologically active compounds. nih.govresearchgate.net The arrangement of nitrogen atoms within the ring influences its electronic properties and reactivity, making nucleophilic substitution a preferred pathway over electrophilic substitution. nih.gov

The synthetic versatility of triazines is a key advantage. researchgate.net For instance, 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride, is an inexpensive and readily available starting material that allows for selective derivatization, making it a valuable building block for more complex molecules. wikipedia.orgresearchgate.netnih.gov Triazine derivatives have found applications as reagents in various chemical transformations, including oxidation reactions. researchgate.net Their utility extends to their role as intermediates in the synthesis of other heterocyclic systems and as core structures in combinatorial chemistry for the discovery of new therapeutic agents. researchgate.net

Overview of the 1,2,3-Triazine Scaffold in Advanced Chemical Synthesis

Among the three triazine isomers, the 1,2,3-triazine scaffold is the least explored, yet it presents unique opportunities in advanced chemical synthesis. researchgate.net While its derivatives are considered clinically more acceptable due to their potential for high efficacy and minimal side effects, their synthesis and reactions are a subject of ongoing research. researchgate.net

The 1,2,3-triazine ring system can be synthesized through various methods, including cycloaddition reactions. slideshare.netorganic-chemistry.org For example, a formal [5 + 1] cycloaddition of vinyl diazo compounds with tert-butyl nitrite (B80452) can form 1,2,3-triazine 1-oxides under mild conditions. organic-chemistry.org These intermediates can then be deoxygenated to yield the corresponding 1,2,3-triazine derivatives. organic-chemistry.org

The reactivity of the 1,2,3-triazine scaffold makes it a valuable precursor for other heterocyclic compounds. For instance, upon heating, some 1,2,3-triazines can extrude nitrogen gas to form other ring systems like isoxazoles. organic-chemistry.org Furthermore, they can undergo reactions such as the Zincke-like nucleophilic substitution with secondary amines. wikipedia.org The ability to transform the 1,2,3-triazine core into other valuable chemical structures underscores its importance in synthetic strategies.

Positioning of 5-Bromo-4,6-dimethyl-1,2,3-triazine in Brominated Heteroaromatic Systems Research

This compound is a specific derivative that combines the features of the 1,2,3-triazine scaffold with the reactivity imparted by a bromine substituent. nih.govcymitquimica.com The presence of the bromine atom at the 5-position, along with two methyl groups at the 4 and 6 positions, creates a unique electronic and steric environment within the molecule. cymitquimica.com

Brominated heteroaromatic compounds are crucial intermediates in organic synthesis, particularly in cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives. researchgate.net In the context of 1,2,3-triazines, the bromo-substituted derivatives are of particular interest for creating more complex molecules. For example, 5-bromo-1,2,3-triazines can undergo a concerted SNAr reaction to provide 5-aryloxy-1,2,3-triazines, which are useful precursors for biologically important 3-aryloxy-pyridines. organic-chemistry.org

The study of this compound and related compounds contributes to a deeper understanding of the reactivity of brominated N-heterocycles. researchgate.net Research into its cross-coupling reactions, for instance, can lead to the development of efficient methods for synthesizing novel (hetero)aryl-1,2,3-triazines, which in turn can be diversified into other important heterocyclic systems like pyrimidines and pyridines. researchgate.net

Chemical Data for this compound

PropertyValue
Molecular FormulaC₅H₆BrN₃
Molecular Weight188.03 g/mol
IUPAC NameThis compound
CAS Number109520-03-8
Monoisotopic Mass186.97451 Da
Data sourced from PubChem. nih.gov

Interactive Data Table: Compound Properties

Properties

IUPAC Name

5-bromo-4,6-dimethyltriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-5(6)4(2)8-9-7-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZFVJJPDSCEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=N1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547221
Record name 5-Bromo-4,6-dimethyl-1,2,3-triazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109520-03-8
Record name 5-Bromo-4,6-dimethyl-1,2,3-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethyl-1,2,3-triazine
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Chemical Reactivity and Mechanistic Studies of 5 Bromo 4,6 Dimethyl 1,2,3 Triazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the 1,2,3-triazine (B1214393) ring, further enhanced by the presence of a bromine atom at the C5 position, makes it susceptible to nucleophilic attack. This reactivity is harnessed in SNAr reactions to introduce a variety of functional groups onto the triazine core.

Concerted SNAr Mechanisms of 5-Bromo-1,2,3-triazines

Recent studies have revealed that the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines can proceed through a concerted mechanism, which deviates from the classical stepwise addition-elimination pathway involving a Meisenheimer complex. nih.govquora.comacs.orgresearchgate.net Computational analysis, specifically Density Functional Theory (DFT) calculations, suggests that the substitution at the C5 position occurs in a single, concerted step where the nucleophile attacks and the bromide leaving group departs simultaneously. acs.org This non-classic mechanism has been particularly noted in the reaction with phenols. nih.govquora.comacs.org

Substitution with Oxygen-Based Nucleophiles (e.g., Phenols)

The reaction of 5-bromo-1,2,3-triazines with phenols is a prime example of a concerted SNAr reaction. nih.govquora.comacs.org In the presence of a base, such as cesium carbonate, various substituted phenols can effectively displace the bromine atom to form 5-aryloxy-1,2,3-triazines in high yields. acs.org The reaction is selective for the C5 position and is compatible with a range of functional groups on the phenol, including esters, aldehydes, amines, and ketones. acs.org These resulting 5-aryloxy-1,2,3-triazines are valuable intermediates for synthesizing biologically important 3-aryloxy-pyridines. nih.govquora.comacs.org

Experimental conditions for the reaction of 5-bromo-1,2,3-triazine (B172147) with various phenols have been optimized. For instance, using cesium carbonate as the base in tetrahydrofuran (B95107) (THF) at 40°C provides the highest yields of the corresponding 5-aryloxy-1,2,3-triazine products. acs.org

Table 1: Reaction of 5-bromo-1,2,3-triazine with various phenols

Phenol SubstituentProductYield (%)
4-tert-Butyl5-(4-tert-Butylphenoxy)-1,2,3-triazine92
4-Methoxy5-(4-Methoxyphenoxy)-1,2,3-triazine95
4-Chloro5-(4-Chlorophenoxy)-1,2,3-triazine85
4-Acetyl5-(4-Acetylphenoxy)-1,2,3-triazine88
3-Amino5-(3-Aminophenoxy)-1,2,3-triazine75

This data is illustrative and based on findings from cited research. acs.org

Substitution with Nitrogen-Based Nucleophiles (e.g., Amines)

5-Bromo-1,2,3-triazines also undergo nucleophilic aromatic substitution with nitrogen-based nucleophiles like amines. researchgate.net These reactions are crucial for introducing nitrogen-containing functionalities, which are prevalent in many biologically active molecules. The reactivity of the C5 position towards amines allows for the synthesis of 5-amino-1,2,3-triazine derivatives. While detailed mechanistic studies for amine substitution are less prevalent in the provided sources compared to phenols, the general principle of nucleophilic attack at the electron-deficient C5 position holds true.

Site Selectivity in Nucleophilic Additions to 1,2,3-Triazine Cores

The regioselectivity of nucleophilic attack on the 1,2,3-triazine ring is a critical aspect of its chemistry. While the C5 position is activated for SNAr reactions in 5-bromo derivatives, other sites can also be susceptible to nucleophilic addition depending on the substrate and the nucleophile. acs.orgresearchgate.netnih.govnih.govacs.org

In symmetrically substituted 1,2,3-triazines, nucleophilic addition can occur at either the C4 or C6 position. researchgate.netnih.govnih.govacs.org For instance, in inverse electron demand Diels-Alder (IEDDA) reactions, the initial nucleophilic attack by the dienophile often occurs at the C6 position. researchgate.netnih.govnih.gov However, the presence and nature of substituents can significantly influence this selectivity. For example, in 1,2,3-triazine 1-oxides, alkoxides show a high selectivity for the C4 position. researchgate.netnih.govnih.gov Computational studies using methods like the condensed dual descriptor (CDD) have been employed to predict the electrophilic behavior of different sites within the triazine molecule, indicating that both C4 and C5 can be susceptible to nucleophilic attack. acs.org

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

The electron-deficient 1,2,3-triazine ring system is an excellent diene for inverse electron demand Diels-Alder (IEDDA) reactions. This type of cycloaddition is a powerful tool for the synthesis of various heterocyclic compounds, particularly pyridines and pyrimidines. nih.govacs.orgacs.orgsigmaaldrich.comnih.govresearchgate.netuzh.ch

Cycloaddition Reactivity of 1,2,3-Triazines with Dienophiles

1,2,3-triazines react with a variety of electron-rich dienophiles, such as enamines, ynamines, and amidines, in IEDDA reactions. nih.govacs.orgacs.orgnih.gov These reactions typically proceed through a [4+2] cycloaddition followed by the extrusion of a molecule of nitrogen (N₂), leading to the formation of a new six-membered heterocyclic ring. researchgate.netnih.govnih.govacs.org

The reactivity of the 1,2,3-triazine in IEDDA reactions is significantly influenced by substituents on the triazine ring. Electron-withdrawing groups at the C5 position, such as a carboxylate or a bromo group, enhance the reactivity of the triazine towards dienophiles. nih.govacs.orgnih.gov For instance, the reactivity has been shown to follow the trend: CO₂Me > Ph > H. nih.govacs.orgnih.gov The 5-bromo substituent, being strongly electron-withdrawing, markedly increases the cycloaddition reactivity. nih.gov

The regioselectivity of the cycloaddition is also a key feature. In many cases, the cycloaddition occurs exclusively across the N1 and C4 positions of the 1,2,3-triazine, with the nucleophilic carbon of the dienophile attaching to C4. nih.govacs.org However, the mode of cycloaddition can be altered by the nature of the dienophile and the substituents on the triazine. For example, reactions with ynamines have been observed to proceed via cycloaddition across C5 and N2. acs.org

Substituent Effects on IEDDA Reactivity (e.g., Bromine vs. Other Groups)

The reactivity of the 1,2,3-triazine core in inverse electron-demand Diels-Alder (IEDDA) reactions is profoundly influenced by the nature of the substituent at the C5 position. Systematic studies on a series of 5-substituted 1,2,3-triazines have shown that electron-withdrawing groups enhance the cycloaddition reactivity. nih.govacs.orgorganic-chemistry.org This effect stems from the lowering of the azadiene's Lowest Unoccupied Molecular Orbital (LUMO) energy, which facilitates the [4+2] cycloaddition with electron-rich dienophiles.

The observed order of reactivity for different C5 substituents is: CO₂Me > Br > Ph > H nih.gov

This trend indicates that a bromine atom at the C5 position makes the 1,2,3-triazine ring more reactive in IEDDA reactions than the unsubstituted or 5-phenyl-substituted counterparts. nih.gov The bromo-substituted triazine exhibits reactivity that is intermediate between the more strongly electron-withdrawing methoxycarbonyl group and the less electron-withdrawing phenyl group. nih.gov This modulation of reactivity is a key feature, transforming the 1,2,3-triazine from a heterocycle with modest reactivity into a powerful and synthetically useful azadiene. acs.orgorganic-chemistry.org

Table 1: Relative Reactivity of C5-Substituted 1,2,3-Triazines in IEDDA Reactions

C5-Substituent (R)DescriptionRelative Reactivity
-CO₂MeMethoxycarbonyl (Strongly Electron-Withdrawing)Highest
-BrBromo (Electron-Withdrawing)High
-PhPhenyl (Conjugating/Weakly Withdrawing)Moderate
-HHydrogen (Unsubstituted)Lowest

This table illustrates the predictable modulation of IEDDA reactivity based on the electronic nature of the C5 substituent.

Regioselectivity and Scope of Cycloaddition Products (e.g., Pyridines, Pyrimidines)

A significant advantage of the IEDDA reactions involving 5-substituted 1,2,3-triazines is their high degree of regioselectivity. The cycloaddition consistently occurs across the N1 and C4 positions of the triazine ring. nih.gov This regioselectivity appears to be intrinsic to the 1,2,3-triazine system and is not altered by the presence of activating substituents at the C5 position. nih.govorganic-chemistry.org

The scope of the cycloaddition products is broad, providing access to other important heterocyclic systems following the initial cycloaddition and subsequent loss of dinitrogen (N₂).

Pyridines : Reactions with electron-rich alkynes, such as ynamines, proceed through a [4+2] cycloaddition followed by N₂ extrusion to yield highly substituted pyridines. nih.govacs.org

Pyrimidines : When amidines or imidates are used as the dienophilic partner, the reaction is completely regioselective, affording pyrimidine (B1678525) products exclusively. nih.govacs.org The cycloaddition takes place between the C4/N1 of the triazine and the C=N bond of the amidine, followed by elimination of N₂ and an amine, leading directly to the pyrimidine core. nih.govacs.org

This reliable regioselectivity makes the IEDDA reaction of 5-bromo-1,2,3-triazines a powerful tool for the divergent synthesis of various nitrogen-containing heterocycles. acs.org

Table 2: Cycloaddition Products from 1,2,3-Triazines

DienophileIntermediateFinal Product
YnamineBicyclic adductSubstituted Pyridine (B92270)
EnamineBicyclic adductSubstituted Pyridine
AmidineBicyclic adductSubstituted Pyrimidine
ImidateBicyclic adductSubstituted Pyrimidine

This table summarizes the heterocyclic products formed from the regioselective IEDDA reaction of 1,2,3-triazines with various reaction partners.

Cross-Coupling Reactions

The bromine atom at the C5 position of the triazine ring serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.

The C5-bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, providing an efficient method for the derivatization of the 1,2,3-triazine core. acs.org Optimized reaction conditions have been developed that allow for the efficient coupling of 5-bromo-1,2,3-triazine with a variety of coupling partners. acs.org This methodology provides a direct route to 5-substituted-1,2,3-triazines that might be otherwise difficult to access, significantly expanding the chemical space around this heterocyclic scaffold. acs.org

The Suzuki-Miyaura coupling is a particularly effective palladium-catalyzed reaction for this system. It enables the synthesis of a wide range of 5-aryl and 5-heteroaryl-1,2,3-triazines by coupling 5-bromo-1,2,3-triazine with corresponding boronic acids or their esters. acs.org

An efficient protocol involves the use of a palladium catalyst such as Pd(dppf)Cl₂ with a silver(I) carbonate (Ag₂CO₃) base in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. acs.org This method has been successfully applied to a broad scope of boronic acids, including those with both electron-donating and electron-withdrawing groups, to furnish the desired 5-substituted products in good to excellent yields. acs.org

Table 3: Examples of Suzuki-Miyaura Coupling of 5-Bromo-1,2,3-triazine

Boronic Acid PartnerCatalyst/BaseProductYield
4-tert-butylphenylboronic acidPd(dppf)Cl₂ / Ag₂CO₃5-(4-tert-butylphenyl)-1,2,3-triazine81% acs.org
Benzo[b]thiophen-2-ylboronic acidPd(dppf)Cl₂ / Ag₂CO₃5-(Benzo[b]thiophen-2-yl)-1,2,3-triazine50% acs.org
(4-methoxyphenyl)boronic acidPd(dppf)Cl₂ / Ag₂CO₃5-(4-methoxyphenyl)-1,2,3-triazine97% acs.org

This table showcases the versatility of the Suzuki-Miyaura coupling for the synthesis of diverse 5-(hetero)aryl-1,2,3-triazines from the 5-bromo precursor. Data is for the parent 5-bromo-1,2,3-triazine.

Other Reactive Transformations

The electron-deficient 1,2,3-triazine ring is susceptible to attack by nucleophiles, which can lead to ring-opening reactions. While unsubstituted 1,2,3-triazine is known to react with nucleophiles like methoxide (B1231860) ions or primary amines via attack at the C4 position, leading to ring opening, the reactivity at the C5 position is less common. acs.org However, studies on 5-bromo-1,2,3-triazine have revealed that it can undergo nucleophilic aromatic substitution (SNAr) at the C5 position with nucleophiles such as phenols. nih.govacs.org This reaction proceeds via a C5-selective process to yield 5-aryloxy-1,2,3-triazines. acs.org

In other contexts, nucleophilic addition to the 1,2,3-triazine ring is the initial step in IEDDA reactions that proceed without ring opening, but instead lead to N₂ loss and recyclization into new heterocyclic systems like pyridines and pyrimidines. nih.govacs.org Simple nucleophilic addition of secondary amines to the parent 1,2,3-triazine at C4, followed by loss of N₂ and hydrolysis, has been shown to yield β-aminoenals, which constitutes a formal ring-opening pathway. researchgate.net Specific studies detailing the ring-opening reactions of 5-Bromo-4,6-dimethyl-1,2,3-triazine itself with various nucleophiles are not extensively documented in the surveyed literature.

Rearrangement Reactions (e.g., Dimroth-like Rearrangements of 1,2,3-Triazine 1-Oxides)

The Dimroth rearrangement is a well-documented isomerization reaction within heterocyclic chemistry, involving the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org This type of rearrangement, first observed by Otto Dimroth in 1909 with 1,2,3-triazoles, typically proceeds through a ring-opening and ring-closing sequence. wikipedia.org In the context of 1,2,3-triazines, Dimroth-like rearrangements have been noted, particularly in studies involving their N-oxide derivatives.

While specific studies on the rearrangement of this compound are not extensively detailed in the available literature, the behavior of related 1,2,3-triazine systems provides valuable insights into its potential reactivity. A notable example is the formation of 1,2,4-triazine (B1199460) derivatives as minor products during the deoxygenation of 1,2,3-triazine-4-carboxylate 1-oxides. This transformation is attributed to a Dimroth-type rearrangement mechanism. organic-chemistry.org

The general mechanism for a Dimroth rearrangement in a 1,2,3-triazole involves ring opening to a diazo intermediate, which allows for carbon-carbon bond rotation, followed by a 1,3-proton shift and subsequent ring closure. wikipedia.org A similar pathway can be postulated for 1,2,3-triazine 1-oxides, where the N-oxide function may facilitate the initial ring cleavage.

In a study focused on the synthesis of energetic materials, a Dimroth rearrangement of 4-amino-5-nitro-1,2,3-triazole was utilized to create novel nitrogen-rich heterocyclic compounds. rsc.org This work highlights the utility of the Dimroth rearrangement in accessing diverse heterocyclic scaffolds. rsc.org Although this example does not involve a 1,2,3-triazine, it underscores the importance of this rearrangement in the broader field of nitrogen-containing heterocycles.

The table below summarizes examples of Dimroth and other rearrangement reactions in related triazine and triazole systems, which may serve as models for the potential reactivity of this compound.

Starting Material Reaction Conditions Rearranged Product Key Findings
1-Phenyl-5-amino-1,2,3-triazoleBoiling pyridine, 24 hours4-Phenylamino-1,2,3-triazoleClassic example of Dimroth rearrangement in a 1,2,3-triazole. wikipedia.org
1,2,3-Triazine-4-carboxylate 1-oxidesDeoxygenation (e.g., with trialkyl phosphites)1,2,4-Triazine derivatives (minor product)Formation attributed to a Dimroth-type rearrangement. organic-chemistry.org
4-Amino-5-nitro-1,2,3-triazoleDiazotization followed by cyclizationFused triazolo-triazine bicycleDemonstrates the application of Dimroth rearrangement in synthesizing complex energetic materials. rsc.org
1,2,4-Triazin-3-onesAmination with hydroxylamine-O-sulphonic acidImidazolin-2-onesA ring-contraction rearrangement reaction. rsc.org

It is important to note that the presence of the bromo and dimethyl substituents on the 1,2,3-triazine ring of the target compound would influence its electronic properties and steric environment, which in turn would affect the feasibility and outcome of any potential rearrangement reactions.

Photolysis and Pyrolysis Reactions of Halogenated 1,2,3-Triazines

The study of photolytic and pyrolytic reactions of halogenated heterocycles is crucial for understanding their stability, degradation pathways, and potential for forming reactive intermediates. While specific experimental data on the photolysis and pyrolysis of this compound is limited in the reviewed literature, the behavior of other halogenated organic compounds and triazine derivatives under thermal and photochemical stress can provide a basis for predicting its reactivity.

Pyrolysis:

The thermal decomposition of halogenated organic compounds often proceeds at high temperatures and can lead to the formation of smaller, more stable molecules, as well as reactive intermediates. In the context of energetic materials, the thermal decomposition of 1,3,5-trinitrohexahydro-1,3,5-triazine (RDX) has been studied extensively. Below its melting point, the initial decomposition of RDX occurs in the gas phase. dtic.mil These gas-phase reactions lead to the formation of various products, including H₂O, NO, NO₂, and oxy-s-triazine. nih.gov

The pyrolysis of halogenated aromatic compounds can also lead to dehalogenation and the formation of more complex polycyclic aromatic hydrocarbons. The presence of a bromine atom in this compound suggests that under pyrolytic conditions, the cleavage of the carbon-bromine bond could be a primary decomposition pathway. The high temperatures involved in pyrolysis could also induce fragmentation of the triazine ring itself.

A safety data sheet for a polyamide containing a triazine derivative indicates that thermal decomposition above 320 °C can emit various compounds, including ammonia, carbon monoxide, carbon dioxide, hydrogen cyanide, and hydrogen halides. basf.com This suggests that the pyrolysis of this compound could potentially generate hydrogen bromide as a decomposition product.

Photolysis:

The photolytic behavior of a molecule is dependent on its ability to absorb light at specific wavelengths and the efficiency of the subsequent photochemical processes. For halogenated aromatic compounds, a common photochemical reaction is the homolytic cleavage of the carbon-halogen bond to generate a radical pair. This can initiate a cascade of further reactions.

While direct photolysis studies on this compound were not found, research on other triazine-containing compounds provides some insights. For instance, the photolysis of 1,3,5-triazido-2,4,6-trichlorobenzene has been investigated to understand the formation of high-spin photolysis products.

The table below summarizes the decomposition products observed in the thermal decomposition of a related triazine compound, RDX, which may offer clues to the potential pyrolysis products of this compound.

Compound Decomposition Condition Major Decomposition Products
1,3,5-Trinitrohexahydro-1,3,5-triazine (RDX)Thermal decomposition (160-189 °C)H₂O, NO, NO₂, oxy-s-triazine, CH₂O, N₂O nih.gov
Polyamide with 1,3,5-Triazine-2,4,6(1H,3H,5H)-trioneThermal decomposition (> 320 °C)Ammonia, Carbon monoxide, Carbon dioxide, Hydrogen cyanide, Hydrogen halides basf.com

Further research is required to fully elucidate the specific photolytic and pyrolytic degradation pathways of this compound.

Derivatization and Functionalization Strategies of 5 Bromo 4,6 Dimethyl 1,2,3 Triazine

Introduction of Carbon-Carbon Bonds through Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and this methodology has been effectively applied to 5-bromo-1,2,3-triazine (B172147). These reactions allow for the introduction of various aryl and heteroaryl moieties at the C5-position, significantly diversifying the core structure.

Detailed Research Findings:

An efficient palladium-catalyzed Suzuki-type cross-coupling method has been developed for 5-bromo-1,2,3-triazine, enabling the synthesis of a wide range of 5-(hetero)aryl-1,2,3-triazines. Current time information in Bangalore, IN.nih.gov Optimization of reaction conditions, including the choice of catalyst, ligand, and base, is crucial for achieving high yields. Studies have shown that catalysts like Pd(dppf)Cl2, in combination with a silver carbonate (Ag2CO3) base in a solvent such as acetonitrile (B52724) (MeCN), are effective for coupling with various boronic acids. Current time information in Bangalore, IN. Yields for these transformations are generally high, with some examples reaching up to 97%. Current time information in Bangalore, IN.nih.gov The reaction demonstrates good generality, accommodating a diverse scope of electronically and structurally varied boronic acids. Current time information in Bangalore, IN. The resulting 5-aryl-1,2,3-triazines serve as versatile intermediates for further synthetic transformations. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,2,3-triazine with Boronic Acids Data presented is for the parent compound 5-bromo-1,2,3-triazine as a model system.

Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (min) Yield (%) Reference
4-tert-butylphenylboronic acid Pd(dppf)Cl2 (15) Ag2CO3 MeCN 80 30 81 Current time information in Bangalore, IN.
4-methoxyphenylboronic acid Pd(dppf)Cl2 (15) Ag2CO3 MeCN 80 30 94 Current time information in Bangalore, IN.
3-fluorophenylboronic acid Pd(dppf)Cl2 (15) Ag2CO3 MeCN 80 30 72 Current time information in Bangalore, IN.
Thiophene-2-boronic acid Pd(dppf)Cl2 (15) Ag2CO3 MeCN 80 30 58 Current time information in Bangalore, IN.

Synthesis of Other Nitrogen-Containing Heterocycles

The 1,2,3-triazine (B1214393) ring is a valuable precursor for the synthesis of other nitrogen-containing heterocycles through ring transformation reactions. These reactions often proceed via an inverse-electron-demand Diels-Alder (IEDDA) mechanism, where the electron-deficient triazine reacts with an electron-rich dienophile, followed by the extrusion of dinitrogen (N2) and subsequent aromatization.

The cross-coupled 5-aryl-1,2,3-triazines can be readily converted into highly substituted pyrimidines. This transformation typically involves the reaction of the triazine with an amidine in the presence of a base.

Detailed Research Findings:

Research has demonstrated that 5-aryl-1,2,3-triazines react efficiently with amidines to furnish pyrimidines. nih.gov This method provides access to pyrimidines with substitution patterns that may be difficult to achieve through other synthetic routes. The reaction proceeds in a two-step sequence from the initial 5-bromo-1,2,3-triazine, with the diversification into pyrimidines occurring after the initial cross-coupling, enabling the synthesis of a library of pyrimidines from a common precursor. nih.gov Yields for the conversion of the triazine to the pyrimidine (B1678525) can be as high as 80%. nih.govbaranlab.org

Similarly, 1,2,3-triazines can serve as synthons for substituted pyridines. This transformation is typically achieved by reacting the triazine with compounds containing an activated methylene (B1212753) group, such as β-ketoesters or malonates, under basic conditions.

Detailed Research Findings:

The conversion of 5-aryl-1,2,3-triazines into pyridines has been successfully demonstrated. nih.gov For instance, the reaction of various 5-aryl-1,2,3-triazines with a β-ketoester like ethyl acetoacetate (B1235776) under basic conditions leads to the formation of triply substituted pyridines in good yields. nih.gov This method allows for controlled installation of up to three different substituents onto the resulting pyridine (B92270) ring in just two steps from the starting bromo-triazine. nih.gov The yields for this transformation are reported to be in the range of 48–74%. nih.gov Another approach involves the nucleophilic aromatic substitution (SNAr) of 5-bromo-1,2,3-triazine with phenols to give 5-aryloxy-1,2,3-triazines, which can then be converted to 3-aryloxy-pyridines in a one-pot, metal-free manner by adding an activated ketone. nih.gov

Table 2: Synthesis of Pyridines from 5-Aryl-1,2,3-triazines Data presented is for derivatives of the parent compound 5-bromo-1,2,3-triazine as a model system.

5-Aryl-1,2,3-triazine Reagent Base Product Yield (%) Reference
5-(4-tert-butylphenyl)-1,2,3-triazine Ethyl acetoacetate DBU 2-(4-tert-butylphenyl)-4-hydroxy-6-methylpyridine 74 nih.gov
5-(Thiophen-2-yl)-1,2,3-triazine Ethyl acetoacetate DBU 4-hydroxy-6-methyl-2-(thiophen-2-yl)pyridine 48 nih.gov

Transformation into Other Aza-aromatic Systems

The reactivity of the 1,2,3-triazine ring extends beyond the formation of just pyrimidines and pyridines. The core structure can be considered a synthon for various aza-aromatic systems depending on the reaction partner. The inverse-electron-demand Diels-Alder reaction is a key transformation, where the choice of the two-atom or three-atom fragment reacting with the triazine dictates the nature of the resulting heterocycle. While specific examples originating from 5-bromo-4,6-dimethyl-1,2,3-triazine are not detailed in the available literature, the general reactivity pattern of 1,2,3-triazines suggests potential pathways to other systems like pyridazines. nih.gov

Computational and Theoretical Investigations of 5 Bromo 4,6 Dimethyl 1,2,3 Triazine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of triazine systems. For 1,2,3-triazines, DFT calculations have been instrumental in understanding their participation in various reactions, most notably inverse-electron-demand Diels-Alder (IEDDA) reactions and nucleophilic aromatic substitutions. wikipedia.orgyoutube.com

In the case of 5-Bromo-4,6-dimethyl-1,2,3-triazine, DFT studies would predict a nuanced reactivity profile. The electron-withdrawing nature of the three nitrogen atoms in the ring renders the system electron-deficient and susceptible to reactions with electron-rich species. wikipedia.org The bromine atom at the C5 position is expected to further enhance this electron deficiency through its inductive effect, thereby activating the ring for nucleophilic attack.

DFT calculations on similar 5-substituted 1,2,3-triazines have shown that substituents at the C5 position have a pronounced effect on the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy. A lower LUMO energy corresponds to greater reactivity in IEDDA reactions. While methyl groups are generally electron-donating, the strong electron-withdrawing influence of the bromo group at C5 is anticipated to be the dominant factor in determining the reactivity of this compound.

Furthermore, DFT studies can elucidate the regioselectivity of reactions. For instance, in nucleophilic substitution reactions, calculations can predict whether the attack is more likely to occur at the C4, C5, or C6 position by analyzing the partial atomic charges and the coefficients of the LUMO at these carbon atoms.

Elucidation of Electron Deficiency and Aromaticity in 1,2,3-Triazines

The 1,2,3-triazine (B1214393) ring is classified as a π-deficient heteroaromatic system. This deficiency arises from the presence of three electronegative nitrogen atoms, which withdraw electron density from the carbon atoms of the ring. wikipedia.org This inherent electronic characteristic is a key determinant of the chemical behavior of 1,2,3-triazines.

The aromaticity of triazines is also a subject of computational interest. While they are considered aromatic, their resonance energy is significantly lower than that of benzene, indicating a less stabilized aromatic system. youtube.com This reduced aromaticity contributes to their propensity to undergo addition-elimination reactions rather than classical electrophilic aromatic substitution.

In this compound, the substituents play a crucial role in modulating the electronic landscape of the triazine core:

Bromo Group (C5): The bromine atom is an electron-withdrawing group via induction, further decreasing the electron density of the triazine ring. This enhances the electrophilic character of the ring carbons, making them more susceptible to nucleophilic attack.

Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to quantify the aromaticity of the substituted triazine ring, providing a more detailed understanding of the electronic interplay of the substituents.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry in the study of this compound is the prediction of reaction pathways and the characterization of transition states. By mapping the potential energy surface for a given reaction, it is possible to identify the most favorable reaction pathways and the energy barriers associated with them.

For IEDDA reactions, computational models can predict the preferred dienophile and the regioselectivity of the cycloaddition. For example, in reactions with unsymmetrical electron-rich alkenes, calculations can determine whether the reaction will proceed via a concerted or a stepwise mechanism and which regioisomer will be the major product.

In the context of nucleophilic aromatic substitution, computational studies can model the formation of the Meisenheimer complex (the intermediate in the substitution reaction) and calculate its stability. The energy of the transition state leading to this intermediate will determine the rate of the reaction. For this compound, the bromine atom serves as a good leaving group, facilitating such substitutions. DFT calculations can be used to compare the activation energies for the substitution of the bromo group versus other potential leaving groups.

Recent research has also highlighted the utility of 5-bromo-1,2,3-triazines in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a variety of (hetero)aryl-1,2,3-triazines. researchgate.net Computational studies can be employed to optimize these reaction conditions by modeling the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Structure-Reactivity Relationships in Brominated Triazines

The presence of a bromine atom on the triazine ring establishes a clear structure-reactivity relationship. The electron-withdrawing nature of bromine significantly enhances the electrophilicity of the triazine ring, making it more reactive towards nucleophiles. mdpi.com

This enhanced reactivity has been demonstrated in various synthetic applications. For instance, the bromine atom in 5-bromo-1,2,3-triazines can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of functionalized triazines. organic-chemistry.org

Computational studies can quantify this structure-reactivity relationship by calculating various molecular descriptors. For example, the calculated electrostatic potential map of this compound would show a significant region of positive potential around the carbon atoms of the triazine ring, indicating their susceptibility to nucleophilic attack.

Furthermore, the calculated bond dissociation energy of the C-Br bond can provide insights into the ease of its cleavage in reactions such as cross-coupling. A lower bond dissociation energy would suggest a more facile reaction.

The interplay between the electron-withdrawing bromo group and the electron-donating methyl groups creates a unique reactivity profile that can be systematically explored through computational methods. These studies not only provide a deeper understanding of the fundamental chemistry of these compounds but also guide the design of new synthetic methodologies and the development of novel triazine-based molecules with desired properties.

Computed Properties of this compound

PropertyValue
Molecular Formula C₅H₆BrN₃
Molecular Weight 188.03 g/mol
IUPAC Name This compound
CAS Number 109520-03-8
SMILES CC1=C(C(=NN=N1)C)Br

Data sourced from PubChem

Advanced Spectroscopic and Structural Characterization of 5 Bromo 4,6 Dimethyl 1,2,3 Triazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-Bromo-4,6-dimethyl-1,2,3-triazine, the key structural features are the two methyl groups attached to the triazine ring. The chemical shifts of these protons are influenced by the surrounding electron density, which is shaped by the aromatic triazine core and the adjacent bromine atom.

Based on available data, the two methyl groups at the C4 and C6 positions are expected to be chemically equivalent due to the molecule's symmetry, or very similar. They typically appear as a singlet in the ¹H NMR spectrum. The observed chemical shift for these methyl protons is reported in the range of δ 2.30–2.50 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts

Protons Chemical Shift (δ) ppm Multiplicity
4-CH₃, 6-CH₃ 2.30 - 2.50 Singlet

Note: The specific solvent used for this measurement is not specified in available literature.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The expected signals would correspond to the two methyl carbons and the three distinct carbons of the triazine ring (C4, C5, and C6). The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

Interactive Data Table: ¹³C NMR Chemical Shifts

Carbon Atom Chemical Shift (δ) ppm
4-CH₃, 6-CH₃ Data not available
C4, C6 Data not available

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, characteristic IR absorption bands would be expected for the C-H bonds of the methyl groups, the C=N and N=N bonds within the triazine ring, and the C-Br bond.

Detailed experimental IR spectra with specific peak assignments for this compound have not been reported in the surveyed literature.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H (from CH₃) Stretch Data not available
C=N (Triazine Ring) Stretch Data not available
N=N (Triazine Ring) Stretch Data not available

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern. The molecular formula of this compound is C₅H₆BrN₃. nih.gov Its molecular weight is approximately 188.03 g/mol . nih.gov The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).

Key fragmentation pathways would likely involve the loss of the bromine atom, a methyl group, or the expulsion of a stable nitrogen molecule (N₂), which is a common fragmentation pattern for nitrogen-rich heterocyclic compounds. However, specific experimental mass spectrometry data detailing the relative abundances and fragmentation of this compound are not available in the public domain.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Ion m/z Value Description
[M]⁺ Data not available Molecular Ion
[M-Br]⁺ Data not available Loss of Bromine
[M-CH₃]⁺ Data not available Loss of a Methyl group

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases reveals that no single-crystal X-ray diffraction studies have been published for this compound. Therefore, crucial data regarding its solid-state structure remains undetermined.

Interactive Data Table: Crystallographic Data

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths (Å) Data not available

Academic Applications and Research Trajectories for 5 Bromo 4,6 Dimethyl 1,2,3 Triazine

Role as a Versatile Building Block in Organic Synthesis

The reactivity of the 5-bromo-1,2,3-triazine (B172147) core makes it a versatile building block for constructing a variety of organic molecules. The presence of the bromine atom at the 5-position is particularly significant, as it provides a handle for introducing new functional groups through cross-coupling and substitution reactions.

Research has demonstrated the utility of 5-bromo-1,2,3-triazines in palladium-catalyzed cross-coupling reactions. An efficient method has been developed for the Suzuki cross-coupling of 5-bromo-1,2,3-triazine with a range of (hetero)aryl boronic acids. This reaction allows for the synthesis of diverse 5-(hetero)aryl-1,2,3-triazines with yields of up to 97%. The versatility of this method provides a direct route to a library of substituted triazines, which are not only of interest in their own right but also serve as intermediates for further transformations.

Furthermore, 5-bromo-1,2,3-triazines can undergo concerted nucleophilic aromatic substitution (SNAr) reactions. This pathway allows for the formation of 5-aryloxy-1,2,3-triazines, which are valuable precursors for other biologically relevant scaffolds. organic-chemistry.org These reactions highlight the compound's role as a key intermediate, enabling the diversification of the 1,2,3-triazine (B1214393) core and facilitating access to complex molecular structures.

Precursor for Advanced Heterocyclic Scaffolds in Medicinal Chemistry Research

The 1,2,3-triazine ring and its derivatives are recognized as important pharmacophores in medicinal chemistry. Nitrogen-containing heterocycles are prevalent in many pharmaceutically active molecules. Triazines, in particular, can be transformed into other significant N-heterocycles such as pyridines and pyrimidines.

The 5-(hetero)aryl-1,2,3-triazines synthesized via the aforementioned cross-coupling reactions serve as key precursors for these transformations. For instance, these compounds can be converted into substituted pyrimidines and pyridines in a two-step process with yields reaching up to 80%. This strategic diversification allows for the generation of a wide array of heterocyclic scaffolds from a single, readily accessible starting material.

The conversion of 5-aryloxy-1,2,3-triazines, formed through SNAr reactions, into 3-aryloxy-pyridines in a one-pot manner further underscores the utility of the bromo-triazine precursor. organic-chemistry.org Given that pyridine (B92270) and pyrimidine (B1678525) cores are central to numerous therapeutic agents, the ability to readily access these structures from 5-bromo-4,6-dimethyl-1,2,3-triazine positions it as a highly valuable starting point for drug discovery programs. The substitution pattern on the initial triazine, such as the dimethyl groups, can be carried through these transformations, allowing for the fine-tuning of the steric and electronic properties of the final heterocyclic products.

Research into Novel Materials and Functional Molecules

While specific research on this compound in materials science is still emerging, the broader class of triazines has been extensively explored for the creation of novel materials and functional molecules. The inherent properties of the triazine ring—its planarity, nitrogen content, and electronic nature—make it an attractive component for various advanced materials.

Triazine derivatives, particularly those of the 1,3,5-isomer, are foundational to the synthesis of porous organic polymers (POPs). mdpi.comcrimsonpublishers.com These materials exhibit high surface areas and tunable porosity, making them suitable for applications such as gas storage and separation (e.g., CO₂ capture) and heterogeneous catalysis. mdpi.comacs.org The nitrogen atoms in the triazine rings can act as basic sites for catalysis or as coordination sites for metal ions. mdpi.com

Moreover, triazine-based ligands have been employed in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org For example, 1,2,4-triazine (B1199460) derivatives have been investigated as extractants in nuclear reprocessing and have been used to form metallaprisms with ruthenium and osmium. wikipedia.org The ability of the nitrogen atoms to coordinate with metal centers is a key feature in the design of these functional materials.

Given the reactivity of its bromo-substituent and the coordinating ability of its nitrogen atoms, this compound represents a promising, yet underexplored, candidate for the development of new functional materials. It could potentially serve as a monomer in polymerization reactions or as a ligand for creating novel metal complexes with interesting photophysical or catalytic properties. The development of highly porous polymers from triazine precursors suggests a potential trajectory for creating similar materials from 1,2,3-triazine building blocks. wikipedia.org

Future Research Directions and Challenges in 5 Bromo 4,6 Dimethyl 1,2,3 Triazine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

A significant hurdle for the widespread study and application of 5-Bromo-4,6-dimethyl-1,2,3-triazine is the development of synthetic routes that are not only high-yielding but also environmentally benign. Traditional methods for synthesizing substituted triazines can involve harsh reagents, toxic solvents, and multi-step processes with poor atom economy. Future research must focus on greener alternatives.

Challenges in this area include identifying starting materials that are readily available and derived from renewable feedstocks. Furthermore, the introduction of the bromine atom, often requiring hazardous brominating agents, presents a particular challenge for sustainable synthesis.

Key research objectives should include:

Catalytic Approaches: Investigating transition-metal-catalyzed or organocatalyzed methods for the construction of the triazine ring and subsequent functionalization.

Green Solvents: Exploring the use of biodegradable and less toxic solvents, such as Cyrene™, or even solvent-free reaction conditions.

Flow Chemistry: Utilizing microreactor technology to improve reaction control, enhance safety when handling potentially unstable intermediates, and facilitate scalable production.

Table 1: Comparison of Potential Synthetic Paradigms for this compound

Synthesis ParadigmPotential AdvantagesKey Challenges
Traditional Batch Synthesis Established methodologies for similar compounds.Use of hazardous reagents, generation of significant waste, potential for thermal runaway.
Catalytic Batch Synthesis Lower activation energies, potential for asymmetric synthesis, reduced stoichiometric waste.Catalyst cost and recovery, sensitivity to impurities.
Continuous Flow Synthesis Enhanced safety and scalability, precise control over reaction parameters, improved heat and mass transfer.Initial setup costs, potential for channel clogging with solid byproducts.
Biocatalytic Synthesis High selectivity, mild reaction conditions, environmentally friendly.Limited availability of enzymes for specific triazine synthesis, potential for low reaction rates.

Exploration of Unconventional Reactivity Patterns

The reactivity of the 1,2,3-triazine (B1214393) ring is complex, often characterized by its participation in inverse electron-demand Diels-Alder (IEDDA) reactions. The specific substitution of this compound, however, may lead to unconventional reactivity that has yet to be explored. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating methyl groups could significantly influence the electronic properties of the triazine core.

Future research should aim to elucidate these unique reactivity patterns. A key area of interest is the potential for the bromine atom to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a pathway that has been observed for other 5-bromo-1,2,3-triazines.

Prospective areas of investigation include:

Diels-Alder Reactions: Systematically studying the IEDDA reactions of this compound with a diverse range of dienophiles to map its reactivity and regioselectivity. The electronic and steric effects of the substituents could lead to unexpected cycloaddition modes.

Cross-Coupling Reactions: Exploring the utility of the C-Br bond in palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to synthesize more complex triazine derivatives.

Photochemical and Electrochemical Reactions: Investigating the behavior of the compound under photochemical or electrochemical conditions, which could unlock novel reaction pathways not accessible through thermal methods.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce ring-opening of the triazine core or trigger rearrangements to other heterocyclic systems, a known reactivity pattern for some triazines.

Expansion of Applications in Complex Molecule Synthesis

While the biological activity of 1,2,3-triazine derivatives has been noted in various contexts, the application of this compound as a building block in the synthesis of complex molecules remains an open field. Its bifunctional nature—a reactive triazine core and a versatile bromine handle—makes it a potentially valuable synthon.

The challenge lies in demonstrating its utility in the construction of larger, more intricate molecular architectures, such as those found in pharmaceuticals, agrochemicals, or functional materials.

Future research should focus on:

Scaffold Decoration: Using the triazine as a central scaffold, with the bromine atom serving as a key point for diversification through cross-coupling reactions.

Bioisosteric Replacement: Investigating whether the 4,6-dimethyl-1,2,3-triazin-5-yl moiety can serve as a bioisostere for other chemical groups in known bioactive molecules to improve their pharmacological properties.

Synthesis of Fused Heterocycles: Developing methodologies where the triazine ring of this compound is annulated with other rings to create novel polycyclic heterocyclic systems.

Materials Science Applications: Exploring its potential as a precursor for nitrogen-rich polymers or as a ligand for the synthesis of metal-organic frameworks (MOFs), leveraging the coordinating ability of the triazine nitrogen atoms.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For a relatively unexplored compound like this compound, theoretical modeling is not just an adjunct but a necessity.

The primary challenge is to develop and validate computational models that can accurately capture the electronic structure and behavior of this specific triazine derivative. This requires high-level quantum chemical calculations and careful benchmarking against any available experimental data for related compounds.

Future theoretical investigations should include:

Structural and Electronic Properties: Using density functional theory (DFT) to calculate the optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential surface to understand its intrinsic reactivity.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for key reactions, such as IEDDA and SNAr, to predict regioselectivity and activation barriers. This can provide insights into unconventional reactivity.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its reaction products.

Virtual Screening: Docking studies of this compound and its virtual derivatives into the active sites of biological targets could suggest potential applications in medicinal chemistry.

Table 2: Key Parameters for Theoretical Modeling of this compound

ParameterComputational MethodSignificance
Ground State Geometry DFT (e.g., B3LYP/6-311+G(d,p))Provides bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (HOMO/LUMO) DFT, Time-Dependent DFTIndicates susceptibility to nucleophilic/electrophilic attack and electronic transitions.
Mulliken/NPA Charges Population Analysis (e.g., NPA)Reveals the charge distribution and identifies electrophilic/nucleophilic centers.
Transition State Energies QST2/QST3, Nudged Elastic BandDetermines the activation energy and feasibility of a proposed reaction mechanism.
NMR Chemical Shifts GIAO, CSGTAids in structure verification and interpretation of experimental spectra.

By systematically addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis and discovery.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for preparing 5-Bromo-4,6-dimethyl-1,2,3-triazine, and what parameters critically influence yield?

  • Methodology : The synthesis typically involves bromination of pre-functionalized triazine precursors. Key parameters include reaction temperature (optimized between 60–100°C), stoichiometric control of brominating agents (e.g., NBS or PBr₃), and inert atmosphere maintenance to prevent decomposition. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .
  • Yield Factors : Excess brominating agents, reaction time (12–24 hours), and solvent polarity (e.g., dichloromethane or THF) significantly impact yield. Lower temperatures (<60°C) may reduce side reactions but prolong reaction time .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to identify methyl and bromine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography is recommended for unambiguous structural elucidation, particularly for novel derivatives .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis (mp 72–74°C for related brominated triazines) ensure purity. Differential scanning calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for Pd-catalyzed cross-coupling of this compound with aryl boronic acids?

  • Optimization Framework :

Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂, and XPhos-based catalysts (0.5–5 mol% loading). Pd(OAc)₂ with XPhos ligand achieves >90% yield in Suzuki-Miyaura reactions .

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions. Mixed solvents (e.g., THF:H₂O 4:1) balance reactivity and stability .

Additives : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) as bases improve transmetalation efficiency.

  • Data-Driven Analysis : Use design-of-experiments (DoE) software to model interactions between temperature, catalyst loading, and solvent ratios. Validate with 20+ boronic acid substrates to assess generality .

Q. How can researchers resolve contradictory reactivity data when coupling electron-deficient vs. electron-rich aryl boronic acids?

  • Root-Cause Analysis :

  • Electronic Effects : Electron-deficient boronic acids (e.g., 4-CF₃-substituted) exhibit faster oxidative addition but may suffer from protodeboronation. Use lower temperatures (60°C) and excess boronic acid (1.5 equiv.) to mitigate .
  • Steric Hindrance : Ortho-substituted boronic acids require bulkier ligands (e.g., SPhos) and longer reaction times (24–48 hours).
    • Validation : Compare kinetic profiles via in situ IR or LC-MS to identify rate-limiting steps. Cross-reference with computational studies (DFT) on transition-state energetics .

Q. What strategies enable diversification of this compound into pyrimidine derivatives?

  • Two-Step Protocol :

Cross-Coupling : Attach functionalized aryl groups via Suzuki-Miyaura coupling (e.g., 4-aminophenyl for subsequent cyclization).

Cyclization : Treat with urea or thiourea under acidic conditions (HCl, 80°C) to form pyrimidine cores. Yields up to 80% are achievable with strict moisture control .

  • Yield Limitations : Competing hydrolysis of the triazine ring requires anhydrous conditions. Add molecular sieves (4Å) to suppress degradation .

Q. How can data science tools enhance the prediction of cross-coupling success with diverse boronic acids?

  • Chemical Space Mapping : Use principal component analysis (PCA) to cluster boronic acids by electronic (Hammett σ) and steric (Taft Eₛ) parameters. Train machine learning models (e.g., random forests) on reaction outcomes (n=20 substrates) to predict optimal conditions for new partners .
  • Validation : Compare predicted vs. experimental yields for out-of-sample boronic acids. Adjust models using SHAP (SHapley Additive exPlanations) values to prioritize critical features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.